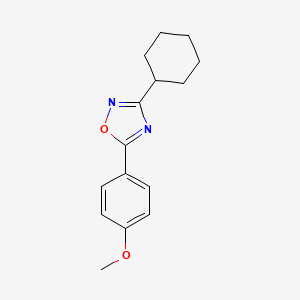![molecular formula C29H36N4O3 B3980466 N-[1-(1-adamantyl)ethyl]-5-(4-benzoyl-1-piperazinyl)-2-nitroaniline](/img/structure/B3980466.png)
N-[1-(1-adamantyl)ethyl]-5-(4-benzoyl-1-piperazinyl)-2-nitroaniline
描述
N-[1-(1-adamantyl)ethyl]-5-(4-benzoyl-1-piperazinyl)-2-nitroaniline, commonly known as ABPN, is a chemical compound that has been widely used in scientific research due to its potential applications in various fields. ABPN is a nitroaniline derivative that possesses unique properties that make it an ideal candidate for use in different areas of research.
作用机制
The mechanism of action of ABPN involves its ability to bind to specific enzymes and proteins in biological systems. ABPN has been shown to bind to the active site of proteases and undergo a cleavage reaction, resulting in the release of a fluorescent product. This property has been exploited in the development of assays for the detection of protease activity in biological samples.
Biochemical and Physiological Effects
ABPN has been shown to have minimal effects on biochemical and physiological systems. It has been reported to be non-toxic and non-carcinogenic in animal studies. However, further studies are required to determine the long-term effects of ABPN on biological systems.
实验室实验的优点和局限性
ABPN has several advantages for use in lab experiments. It is a highly sensitive probe that can detect low levels of enzyme activity. ABPN is also easy to use and does not require specialized equipment for detection. However, ABPN has limitations in terms of its stability and solubility. It is also sensitive to light and requires careful handling to prevent degradation.
未来方向
There are several future directions for the use of ABPN in scientific research. One area of interest is the development of new assays for the detection of protease activity in biological samples. ABPN may also be used as a tool for the study of drug metabolism and drug-drug interactions. Additionally, ABPN may have potential applications in the field of diagnostic imaging as a fluorescent probe for the detection of cancer cells. Further studies are required to explore these potential applications of ABPN in scientific research.
Conclusion
In conclusion, ABPN is a chemical compound that has been widely used in scientific research due to its potential applications in various fields. ABPN has been used as a fluorescent probe for the detection of protease activity in biological samples and as a substrate for the measurement of cytochrome P450 activity in liver microsomes. ABPN has several advantages for use in lab experiments, including its high sensitivity and ease of use. However, ABPN has limitations in terms of its stability and solubility. There are several future directions for the use of ABPN in scientific research, including the development of new assays for the detection of protease activity and potential applications in the field of diagnostic imaging.
科学研究应用
ABPN has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of protease activity in biological samples. ABPN has also been used as a substrate for the measurement of cytochrome P450 activity in liver microsomes. Additionally, ABPN has been used as a tool for the study of drug metabolism and drug-drug interactions.
属性
IUPAC Name |
[4-[3-[1-(1-adamantyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O3/c1-20(29-17-21-13-22(18-29)15-23(14-21)19-29)30-26-16-25(7-8-27(26)33(35)36)31-9-11-32(12-10-31)28(34)24-5-3-2-4-6-24/h2-8,16,20-23,30H,9-15,17-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGNUSVWCVKFEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCN(CC5)C(=O)C6=CC=CC=C6)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



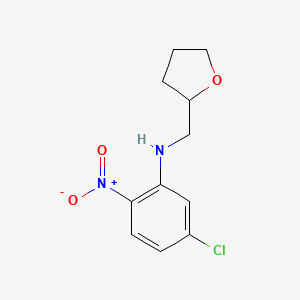


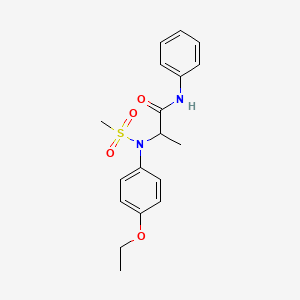
![6-[(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B3980423.png)

![3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3980432.png)
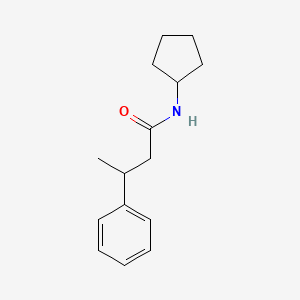
![N-[2-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B3980446.png)
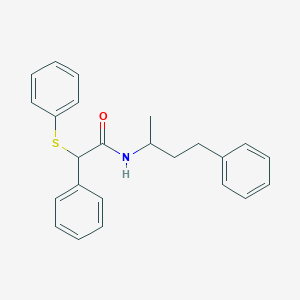
![3-hydroxy-5-methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3980455.png)
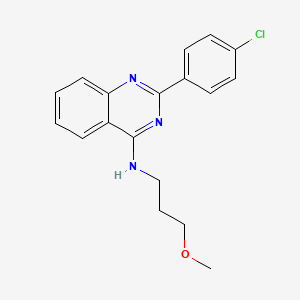
![N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide](/img/structure/B3980474.png)
